4-Bromobenzaldehyde tosylhydrazone
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Overview
Description
4-Bromobenzaldehyde tosylhydrazone is a chemical compound with the molecular formula C14H13BrN2O2S and a molecular weight of 353.24 g/mol . It is an important compound in various fields of research, including chemistry, biology, and materials science. The compound is characterized by the presence of a bromine atom on the benzaldehyde ring and a tosylhydrazone group, which imparts unique reactivity and properties.
Preparation Methods
The synthesis of 4-Bromobenzaldehyde tosylhydrazone typically involves the reaction of 4-bromobenzaldehyde with tosylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromobenzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-bromobenzyl alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acetonitrile, potassium 2-iodo-5-methylbenzenesulfonate, and tert-butyl nitrite . Major products formed from these reactions include 4-bromobenzoic acid, 4-bromobenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Bromobenzaldehyde tosylhydrazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde tosylhydrazone involves its reactivity towards various chemical reagents. The bromine atom activates the benzene ring towards electrophilic substitution reactions, while the tosylhydrazone group can participate in cycloaddition reactions . These reactions are facilitated by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen in the compound .
Comparison with Similar Compounds
4-Bromobenzaldehyde tosylhydrazone can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: This compound lacks the tosylhydrazone group and has different reactivity and applications.
4-Bromobenzyl alcohol: This compound is a reduction product of 4-bromobenzaldehyde and has different chemical properties.
4-Bromobenzoic acid: This compound is an oxidation product of 4-bromobenzaldehyde and is used in different applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the bromine atom with the versatility of the tosylhydrazone group .
Properties
Molecular Formula |
C14H13BrN2O2S |
---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10- |
InChI Key |
BPJBUIWCUYKVNL-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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